

Application Notes and Protocols: Pharmacokinetic and Pharmacodynamic Analysis of Oral Venadaparib

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Compound of Interest

Compound Name: Venadaparib

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Introduction

Venadaparib (also known as IDX-1197 or NOV140101) is a potent and selective inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2.[1][2][3] These enzymes are critical components of the cellular machinery for DNA single-strand break (SSB) repair.[1][2] By inhibiting PARP, **Venadaparib** prevents the repair of SSBs, which then convert to more lethal double-strand breaks (DSBs) during DNA replication.[2][4] In cancer cells with pre-existing defects in homologous recombination (HR) repair pathways, such as those with BRCA1 or BRCA2 mutations, this accumulation of DSBs leads to synthetic lethality and cell death.[1][5] **Venadaparib** is under development for the treatment of various solid tumors, including gastric, breast, and ovarian cancers.[6][7][8] This document provides a detailed overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of orally administered **Venadaparib**, along with protocols for its analysis.

Pharmacokinetic Profile

Oral **Venadaparib** is rapidly absorbed, with dose-proportional pharmacokinetics observed in the clinical setting.[9] Studies in healthy subjects have shown that its systemic exposure is not significantly affected by a high-fat meal, although a slight delay in absorption and a decrease in maximum plasma concentration (C_{max}) were observed.[6][10] Furthermore, the

pharmacokinetic profiles of **Venadaparib** are comparable across Korean, Caucasian, and Chinese populations.[\[6\]](#)[\[10\]](#)

Table 1: Summary of Non-Clinical Pharmacokinetic Parameters of Venadaparib in Female ICR Mice

Parameter	Value	Unit	Study Conditions
Cmax	Not Reported	Single oral dose of 60 mg/kg	
Tmax	0.25	hours	Single oral dose of 60 mg/kg
Terminal Elimination Half-life (t1/2)	0.90	hours	Single intravenous dose of 20 mg/kg
Volume of Distribution at Steady-State (Vss)	5.28	L/kg	Single intravenous dose of 20 mg/kg
Oral Bioavailability	70.63%	%	Solution formulation
Data sourced from a study in healthy female ICR mice. [1]			

Table 2: Summary of Clinical Pharmacokinetic Parameters of Venadaparib in Healthy Male Subjects (80 mg Single Oral Dose)

Parameter	Korean (Fasted)	Korean (Fed)	Caucasian (Fasted)	Caucasian (Fed)	Chinese (Fasted)	Unit
C _{max} (Geometric Mean Ratio, Fed/Fasted)	0.82 (0.7457-0.9094)	0.77 (0.6871-0.8609)				
AUC _{last} (Geometric Mean Ratio, Fed/Fasted)	1.02 (0.9088-1.1339)	0.96 (0.9017-1.0186)				
There were no statistically significant differences in C _{max} (P=0.45) or AUC _{last} (P=0.30) among the three ethnic groups in the fasted state.[10]						

Pharmacodynamic Profile

Venadaparib is a highly potent inhibitor of PARP-1 and PARP-2.[2] Its pharmacodynamic effects have been demonstrated through both in vitro enzymatic assays and in vivo tumor

models, showing significant and sustained inhibition of PARP activity within tumor tissue.[\[1\]](#)[\[3\]](#)

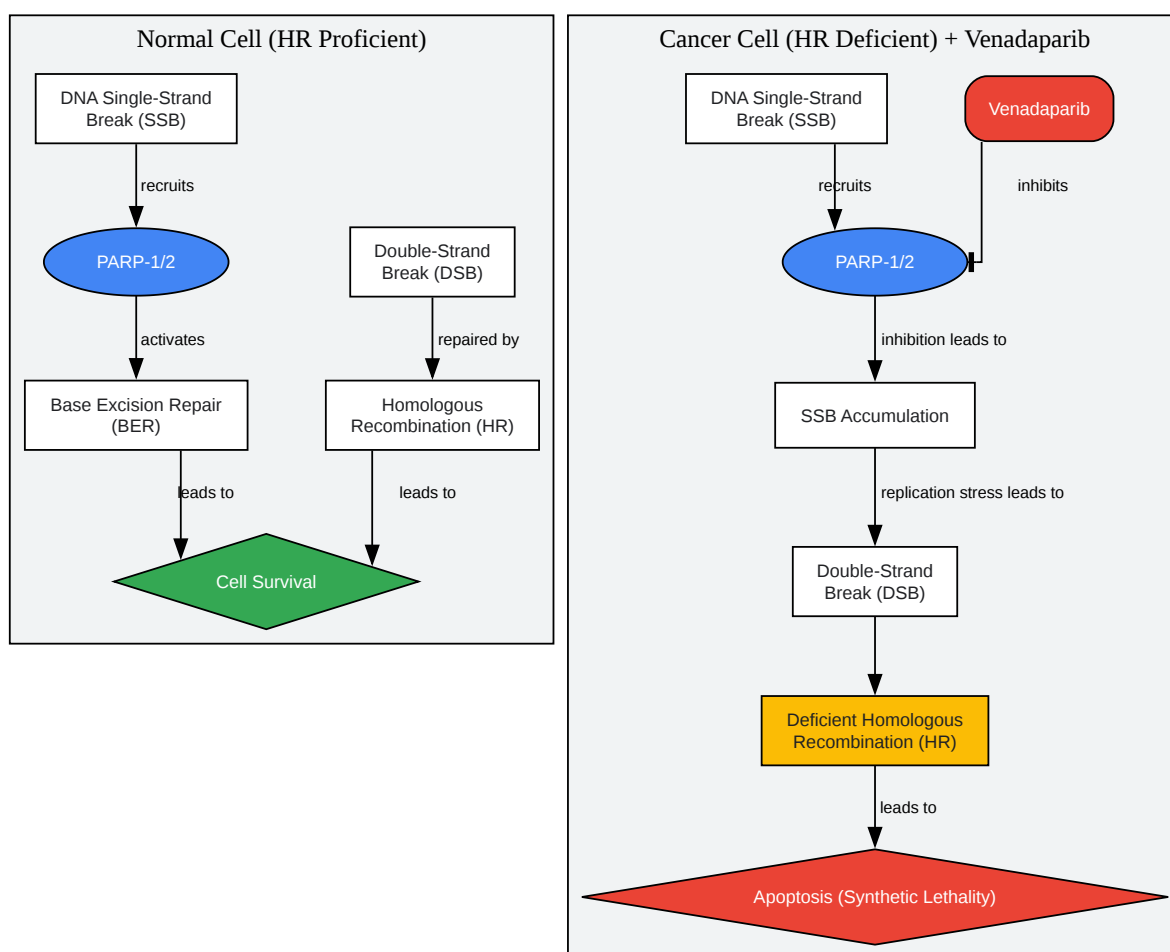
Table 3: In Vitro and In Vivo Pharmacodynamic Properties of Venadaparib

Parameter	Value	Unit	Assay/Model
PARP-1 IC50	1.4	nM	Recombinant human PARP-1 enzymatic assay
PARP-2 IC50	1.0	nM	Recombinant human PARP-2 enzymatic assay
Intratumoral PARP Inhibition	>90%	%	OV_065 patient-derived xenograft (PDX) model at 12.5 mg/kg, sustained for up to 24 hours
Clinical PARP Inhibition	≥ 90%	%	Tumor tissue samples from patients in a Phase 1 study at doses ≥ 10 mg
IC50 values indicate the concentration of the drug required to inhibit 50% of the enzyme's activity. [1] [2] [7] [11]			

Signaling Pathway and Mechanism of Action

The primary mechanism of action of **Venadaparib** is the inhibition of PARP-1 and PARP-2, which are central to the repair of DNA single-strand breaks (SSBs). In cells with deficient homologous recombination (HR) repair, such as those with BRCA mutations, the accumulation of unrepaired SSBs leads to the formation of double-strand breaks (DSBs) during cell division.

These DSBs cannot be efficiently repaired, resulting in genomic instability and ultimately, cell death, a concept known as synthetic lethality.



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Caption: Mechanism of action of **Venadaparib** leading to synthetic lethality.

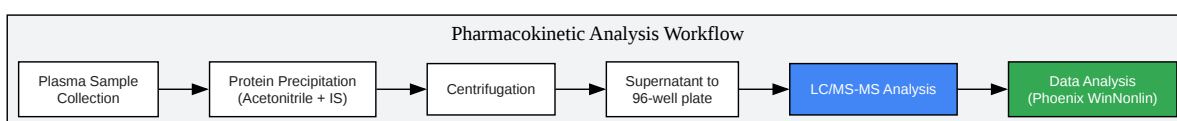
Experimental Protocols

Protocol 1: Pharmacokinetic Analysis of Venadaparib in Plasma

This protocol outlines the general steps for quantifying **Venadaparib** concentrations in plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC/MS-MS).

- Sample Preparation:
 - Thaw frozen plasma samples on ice.
 - To a 50 µL aliquot of plasma, add 150 µL of acetonitrile containing an internal standard (e.g., a stable isotope-labeled **Venadaparib**).
 - Vortex the mixture for 1 minute to precipitate proteins.
 - Centrifuge at 13,000 rpm for 5 minutes at 4°C.[\[1\]](#)
 - Transfer the supernatant to a clean 96-well plate for analysis.
- LC/MS-MS Analysis:
 - Inject an appropriate volume of the prepared sample onto an LC/MS-MS system (e.g., Agilent 1290 Infinity).[\[1\]](#)
 - Chromatographic Separation: Use a suitable C18 column to separate **Venadaparib** from other plasma components. The mobile phase typically consists of a gradient of an aqueous solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile with 0.1% formic acid).
 - Mass Spectrometric Detection: Operate the mass spectrometer in positive ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for **Venadaparib** and the internal standard.
- Data Analysis:

- Construct a calibration curve by plotting the peak area ratio of **Venadaparib** to the internal standard against the nominal concentration of the calibration standards.
- Determine the concentration of **Venadaparib** in the plasma samples by interpolating their peak area ratios from the calibration curve.
- Pharmacokinetic parameters (Cmax, Tmax, AUClast, etc.) are calculated using a non-compartmental method with software such as Phoenix WinNonlin.[6]



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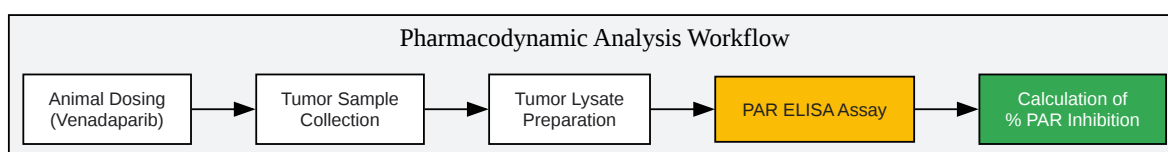
Caption: Workflow for pharmacokinetic analysis of **Venadaparib** in plasma.

Protocol 2: Pharmacodynamic Analysis of PARP Inhibition in Tumor Tissue

This protocol describes a method to assess the pharmacodynamic effect of **Venadaparib** by measuring the inhibition of poly(ADP-ribose) (PAR) formation in tumor tissue from xenograft models.

- Animal Dosing and Sample Collection:
 - Establish tumor xenografts in immunocompromised mice (e.g., OV_065 patient-derived xenograft model in athymic nude mice).[1]
 - Administer **Venadaparib** orally at the desired dose (e.g., 12.5 mg/kg once daily).[1]
 - At specified time points post-dosing (e.g., 4, 7, and 24 hours), euthanize the mice and collect plasma and tumor samples.[1][12]
 - Snap-freeze tumor samples in liquid nitrogen and store at -70°C until analysis.[12]

- Tumor Lysate Preparation:
 - Homogenize the frozen tumor tissue in a suitable lysis buffer containing protease and phosphatase inhibitors.
 - Centrifuge the homogenate at high speed to pellet cellular debris.
 - Collect the supernatant (tumor lysate) and determine the protein concentration using a standard assay (e.g., BCA assay).
- PAR Level Quantification (ELISA-based):
 - Use a commercially available ELISA kit for the detection of PAR.
 - Coat a 96-well plate with an anti-PAR antibody.
 - Add diluted tumor lysates to the wells and incubate to allow PAR to bind to the antibody.
 - Wash the wells to remove unbound material.
 - Add a detection antibody conjugated to an enzyme (e.g., HRP).
 - Add a substrate that produces a colorimetric signal in the presence of the enzyme.
 - Measure the absorbance using a plate reader.
- Data Analysis:
 - Normalize the PAR levels to the total protein concentration for each sample.
 - Calculate the percentage of PARP inhibition in the **Venadaparib**-treated groups relative to the vehicle-treated control group.



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Caption: Workflow for pharmacodynamic analysis of PARP inhibition.

Conclusion

Venadaparib is a promising next-generation PARP inhibitor with favorable physicochemical properties, a well-defined mechanism of action, and a predictable pharmacokinetic and pharmacodynamic profile.^{[1][3][13]} The provided protocols offer a foundation for researchers to conduct pharmacokinetic and pharmacodynamic analyses of **Venadaparib** in preclinical and clinical settings. These studies are crucial for optimizing dosing strategies and further elucidating the therapeutic potential of **Venadaparib** in the treatment of cancers with homologous recombination deficiencies.

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